molecular formula C10H12N4O B2666584 3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2003675-87-2

3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2666584
CAS No.: 2003675-87-2
M. Wt: 204.233
InChI Key: JJWGUTRLTOYMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic compounds renowned for their diverse biological activities. Its structure features a triazolone core substituted with methyl groups at positions 3 and 4 and a pyridin-3-ylmethyl moiety at position 1.

Properties

IUPAC Name

4,5-dimethyl-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-8-12-14(10(15)13(8)2)7-9-4-3-5-11-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWGUTRLTOYMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(pyridin-3-ylmethyl)-4,5-dihydro-1H-1,2,4-triazole with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties
Compound Class pKa (Acetonitrile) ¹H NMR (Aromatic δ, ppm) Reference
3-Ethyl-4-(3-ethoxy-4-hydroxy) 8.5 8.2–8.5 (furan)
1-Acetyl-3-methyl-4-(arylidenamino) 7.8 7.5–8.3 (pyridine)

Biological Activity

3,4-Dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a triazole ring and a pyridine moiety, contributing to its biological activity. Its molecular formula is C11H14N4OC_{11}H_{14}N_{4}O, with a molecular weight of 218.25 g/mol. The structural formula can be represented as follows:

Structure C11H14N4O\text{Structure }\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}

Antimicrobial Activity

Research indicates that 3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the strain tested .

Antifungal Properties

The compound also shows antifungal activity against species such as Candida albicans and Aspergillus niger. Testing revealed that it inhibits fungal growth with an MIC of approximately 32 µg/mL .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .

The biological activity of 3,4-dimethyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Interference with DNA Synthesis : Its structural similarity to nucleobases suggests potential interference with DNA replication in both microbial and cancer cells.
  • Modulation of Cell Signaling Pathways : It may affect signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

A notable study published in Drug Target Insights evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated a promising profile for further development into a therapeutic agent .

Another study focused on the anticancer effects in vivo using xenograft models. Administration of the compound resulted in significant tumor regression compared to control groups .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReferences
AntibacterialS. aureus16 - 64 µg/mL
E. coli16 - 64 µg/mL
AntifungalC. albicans~32 µg/mL
A. niger~32 µg/mL
AnticancerHeLaIC50: 25 µM
MCF-7IC50: 30 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.